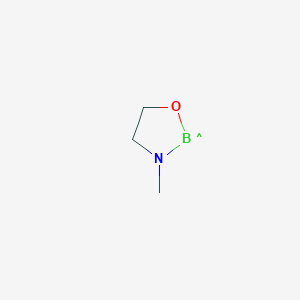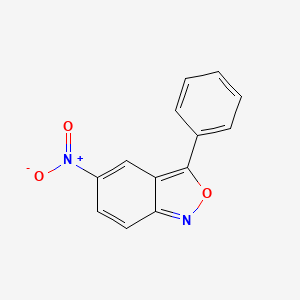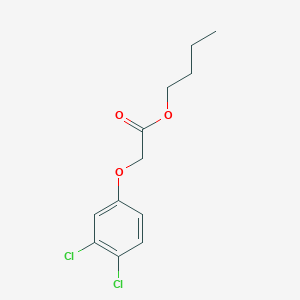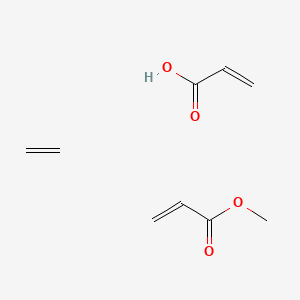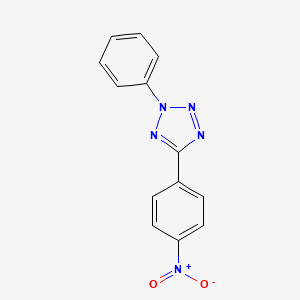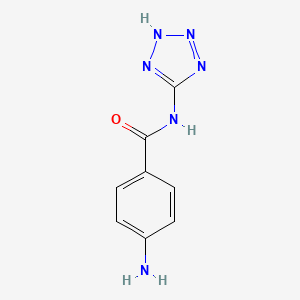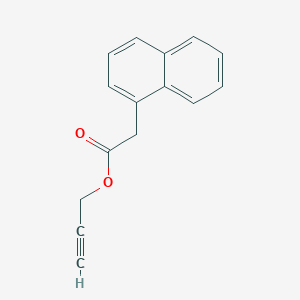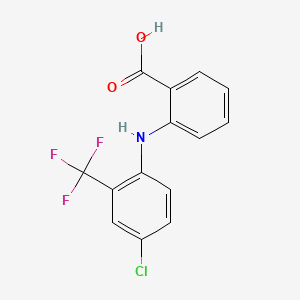
Anthranilic acid, N-(4-chloro-alpha,alpha,alpha-trifluoro-o-tolyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anthranilic acid, N-(4-chloro-alpha,alpha,alpha-trifluoro-o-tolyl)- is a derivative of anthranilic acid, which is an aromatic acid with the formula C6H4(NH2)(CO2H) This compound is characterized by the presence of a benzene ring substituted with a carboxylic acid and an amine group, along with additional substituents such as chlorine and trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of anthranilic acid derivatives typically involves the modification of the anthranilic acid core structure One common method is the amination of phthalic anhydride, followed by a Hofmann rearrangement to introduce the amine group
Industrial Production Methods
Industrial production of anthranilic acid derivatives often involves large-scale chemical processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial for efficient production. The specific methods for introducing the chlorine and trifluoromethyl groups would depend on the desired final product and may involve specialized reagents and techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Anthranilic acid derivatives can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like chlorine (Cl2) and trifluoromethyl iodide (CF3I) are used for introducing chlorine and trifluoromethyl groups, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroanthranilic acid derivatives, while reduction of the carboxylic acid group can produce anthranilic alcohols.
Wissenschaftliche Forschungsanwendungen
Anthranilic acid derivatives have a wide range of applications in scientific research, including:
Chemistry: Used as intermediates in the synthesis of dyes, pigments, and pharmaceuticals.
Biology: Studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for their potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Employed as corrosion inhibitors, UV absorbers, and mold inhibitors in various industrial processes.
Wirkmechanismus
The mechanism of action of anthranilic acid derivatives involves their interaction with specific molecular targets and pathways. For example, they may inhibit enzymes involved in metabolic processes or interact with cellular receptors to modulate biological activities. The exact mechanism depends on the specific structure and functional groups of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminobenzoic acid: The parent compound of anthranilic acid derivatives.
N-(2-Amino-4-chlorophenyl)anthranilic acid: A derivative with similar substituents.
N-(4-Methoxybenzylidene)anthranilic acid: Another derivative with different substituents.
Uniqueness
Anthranilic acid, N-(4-chloro-alpha,alpha,alpha-trifluoro-o-tolyl)- is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical properties and potential applications. These substituents can enhance the compound’s stability, reactivity, and biological activity compared to other anthranilic acid derivatives.
Eigenschaften
CAS-Nummer |
51679-39-1 |
|---|---|
Molekularformel |
C14H9ClF3NO2 |
Molekulargewicht |
315.67 g/mol |
IUPAC-Name |
2-[4-chloro-2-(trifluoromethyl)anilino]benzoic acid |
InChI |
InChI=1S/C14H9ClF3NO2/c15-8-5-6-12(10(7-8)14(16,17)18)19-11-4-2-1-3-9(11)13(20)21/h1-7,19H,(H,20,21) |
InChI-Schlüssel |
ZITYIOXPTYNHNM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=C(C=C(C=C2)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


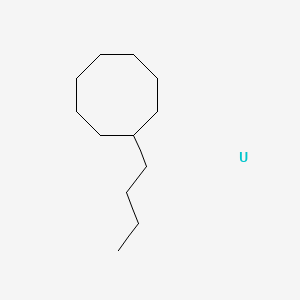
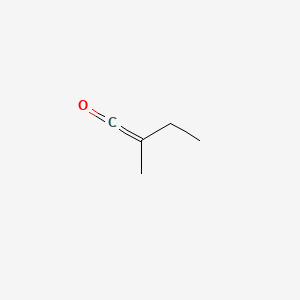
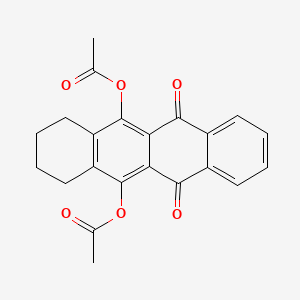
![4,5-Dimethyl-2-[(1r,2r,4s)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl]phenol](/img/structure/B14669455.png)
